Staphcoccomycin
Description
Structure
2D Structure
Properties
CAS No. |
73047-31-1 |
|---|---|
Molecular Formula |
C39H65NO14 |
Molecular Weight |
771.9 g/mol |
IUPAC Name |
2-[(14E)-9-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-8,12,16-trimethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde |
InChI |
InChI=1S/C39H65NO14/c1-11-29-25(19-49-38-36(48-10)35(47-9)33(46)23(5)51-38)37-39(6,54-37)14-12-27(42)20(2)16-24(13-15-41)34(21(3)28(43)18-30(44)52-29)53-31-17-26(40(7)8)32(45)22(4)50-31/h12,14-15,20-26,28-29,31-38,43,45-46H,11,13,16-19H2,1-10H3/b14-12+ |
InChI Key |
LKWYVXHWASIBBX-WYMLVPIESA-N |
SMILES |
CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3CC(C(C(O3)C)O)N(C)C)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
Isomeric SMILES |
CCC1C(C2C(O2)(/C=C/C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3CC(C(C(O3)C)O)N(C)C)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
Canonical SMILES |
CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3CC(C(C(O3)C)O)N(C)C)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
Synonyms |
staphcoccomycin |
Origin of Product |
United States |
Origin and Biosynthesis of Staphcoccomycin
Staphcoccomycin is a secondary metabolite produced by the bacterium Streptomyces sp. AS-NG 16. nih.gov Structurally, it is defined by the chemical formula C39H65NO14 and is characterized as a des-mycarosyl derivative of another macrolide, angolamycin (B73124). nih.gov This structural relationship strongly suggests a shared biosynthetic pathway, with variations in the later stages of synthesis.
While the complete biosynthetic gene cluster (BGC) for this compound has not been explicitly detailed in published research, inferences can be drawn from the well-characterized BGC of its structural analog, angolamycin, which is produced by Streptomyces eurythermus. The angolamycin BGC is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under the accession number BGC0000018. secondarymetabolites.orgsecondarymetabolites.orgu-tokyo.ac.jp
The biosynthesis of the macrolactone ring of macrolides like this compound is typically carried out by a Type I polyketide synthase (PKS) multienzyme complex. This process involves the sequential condensation of small carboxylic acid units, such as acetate (B1210297) and propionate, to build the polyketide chain. The specific sequence and type of extender units, along with the reductive modifications that occur at each step, are dictated by the modular organization of the PKS genes.
Following the formation of the macrolactone ring, tailoring enzymes modify the structure to yield the final bioactive compound. In the case of this compound, this would involve glycosylation, where one or more deoxy sugars are attached to the aglycone. The designation of this compound as a "des-mycarosyl" derivative of angolamycin indicates that it lacks the mycarose (B1676882) sugar moiety typically found in angolamycin. nih.gov This suggests a difference in the glycosyltransferase enzymes or the availability of the specific sugar precursor in Streptomyces sp. AS-NG 16 compared to Streptomyces eurythermus.
Strategies for Enhanced Production
Optimization of Fermentation Conditions
The production of antibiotics by Streptomyces is highly sensitive to the composition of the culture medium and various physical parameters of the fermentation process. plos.orgfrontiersin.org Optimizing these factors is a critical step in improving the yield of this compound.
Key parameters that can be manipulated include:
Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources significantly influence both microbial growth and secondary metabolite production. For many Streptomyces species, glucose and soybean meal are effective sources. frontiersin.org Optimization studies for other macrolides have shown that specific concentrations of these nutrients are crucial for maximizing yield. plos.org
pH: The initial pH of the fermentation medium is a critical factor, with most Streptomyces strains favoring a neutral to slightly alkaline environment for optimal antibiotic production. nih.gov
Temperature and Aeration: Temperature and the rate of agitation (aeration) directly impact microbial metabolism and enzyme activity. japsonline.com These parameters need to be carefully controlled and optimized for the specific strain and desired product.
Inoculum and Fermentation Time: The size and age of the inoculum, as well as the total fermentation time, are also important variables that require optimization to ensure that the peak of antibiotic production is reached. nih.gov
A systematic approach to optimizing these parameters often involves a one-factor-at-a-time (OFAT) method followed by statistical methods like response surface methodology (RSM) to identify the optimal combination of factors for enhanced production. plos.org
Below is an interactive data table summarizing typical fermentation parameters that are often optimized for macrolide production in Streptomyces.
| Parameter | Typical Range for Streptomyces | Significance |
| Carbon Source | Glucose, Starch, Glycerol | Primary energy and carbon source for growth and biosynthesis. |
| Nitrogen Source | Soybean meal, Yeast extract, Peptone | Essential for the synthesis of amino acids, proteins, and enzymes. |
| Initial pH | 6.0 - 8.0 | Affects nutrient uptake and enzyme activity. |
| Temperature (°C) | 25 - 35 | Influences growth rate and enzyme kinetics. |
| Agitation (rpm) | 120 - 250 | Ensures proper mixing and oxygen transfer. |
| Inoculum Size (%) | 2 - 10 | Affects the length of the lag phase and overall fermentation time. |
Streptomyces sp. AS-NG 16 as the Producing Microorganism
Genetic Engineering Approaches for Improved Yield
Modern genetic engineering techniques offer powerful tools to enhance antibiotic production in Streptomyces. nih.gov These approaches can target various levels of cellular regulation and metabolism.
Common genetic engineering strategies include:
Overexpression of Regulatory Genes: The biosynthesis of antibiotics is often controlled by complex regulatory networks. Overexpressing positive regulatory genes or deleting negative regulators within the biosynthetic gene cluster can significantly increase the transcription of the entire pathway, leading to higher yields. nih.gov
Precursor Pathway Engineering: The availability of precursor molecules, such as specific acyl-CoA units and sugar moieties, can be a limiting factor in antibiotic production. Genetic modification of primary metabolic pathways to channel more precursors towards the desired secondary metabolite can enhance yields. researchgate.net
Ribosome Engineering: Alterations in ribosomal proteins can sometimes lead to an increase in the production of secondary metabolites, although the exact mechanisms are not always fully understood.
Heterologous Expression: In cases where the native producer is difficult to cultivate or genetically manipulate, the entire biosynthetic gene cluster can be cloned and expressed in a more amenable host strain, often referred to as a "super-host." mdpi.com This can lead to improved yields and facilitates further genetic manipulation.
Combinatorial Biosynthesis: Genetic manipulation of the PKS and glycosyltransferase genes can lead to the production of novel analogs of the parent compound. asm.org For this compound, this could involve introducing different glycosyltransferases to attach alternative sugars to the macrolactone core.
The application of these genetic strategies, often in combination with optimized fermentation conditions, holds significant potential for increasing the production of this compound and facilitating the discovery of novel derivatives with potentially improved properties.
Mechanism of Action at the Molecular and Cellular Level
Inhibition of Bacterial Protein Synthesisbiomedres.us
The primary mode of action for Staphcoccomycin, like other macrolide antibiotics, is the disruption of protein synthesis within susceptible bacteria. ontosight.ai This process is fundamental to the life of the bacterium, and its inhibition is a key strategy for antimicrobial agents. Protein synthesis inhibitors are generally bacteriostatic, meaning they stop bacteria from multiplying, though some can be bactericidal at high concentrations. uobaghdad.edu.iqyoutube.com
This compound targets the bacterial ribosome, a complex cellular machine responsible for translating messenger RNA (mRNA) into proteins. biomedres.us Specifically, macrolides bind to the 50S subunit of the 70S bacterial ribosome. ontosight.aiuobaghdad.edu.iq This interaction is highly specific to bacterial ribosomes, as eukaryotic ribosomes have a different structure (80S, composed of 40S and 60S subunits), which minimizes toxicity to host cells. uobaghdad.edu.iq
The binding site for macrolides is located on the 23S ribosomal RNA (rRNA), a major component of the 50S subunit. nih.govpatsnap.com This interaction typically occurs within the polypeptide exit tunnel, a channel through which newly synthesized peptide chains emerge from the ribosome. ontosight.aitaylorandfrancis.com Research on various macrolides has identified specific nucleotides in the 23S rRNA that are crucial for binding.
| Antibiotic Class | Ribosomal Subunit Target | Specific RNA Target | Key Binding Site Nucleotides |
| Macrolides | 50S | 23S rRNA | A2058, U2506 |
This table summarizes the general ribosomal targets for macrolide antibiotics, based on extensive research in the field. nih.govnih.govnih.gov
By binding to the 23S rRNA within the polypeptide exit tunnel, macrolides obstruct the path of the elongating polypeptide chain. ontosight.ai This steric hindrance prevents the ribosome from continuing the process of translation, leading to the premature dissociation of incomplete peptide chains. taylorandfrancis.com
While some antibiotics that bind to the 50S subunit directly inhibit the peptidyl transferase center (PTC)—the active site responsible for forming peptide bonds—the primary mechanism for many macrolides, such as erythromycin (B1671065), is the blockade of the exit tunnel. biomedres.usnih.gov The ability of a macrolide to inhibit the peptidyl transferase reaction can be influenced by its specific chemical structure. nih.gov For instance, certain 16-membered ring macrolides that possess a disaccharide sugar moiety can directly inhibit peptide bond formation. nih.gov this compound is identified as a des-mycarosyl derivative of angolamycin (B73124), suggesting its interaction at the PTC might differ from macrolides containing that specific sugar. nih.gov The primary interference remains the disruption of polypeptide elongation. ontosight.aiyoutube.com
| Antibiotic | Primary Interference Mechanism | Effect on Peptidyl Transferase |
| Macrolides (general) | Blockade of polypeptide exit tunnel | Indirect inhibition of elongation |
| Chloramphenicol | Binds to peptidyl transferase center | Direct inhibition of peptide bond formation |
| Tetracyclines | Binds to 30S subunit, blocks tRNA access | Prevents tRNA binding to the A-site |
This table compares the functional interference of different protein synthesis inhibitors. mhmedical.comtaylorandfrancis.com
Ribosomal Target Interaction (e.g., 23S rRNA binding)
Specificity of Target Binding in Bacterial Ribosomes
The selective toxicity of this compound and other macrolides against bacteria is a result of the significant structural differences between prokaryotic (bacterial) and eukaryotic (mammalian) ribosomes. uobaghdad.edu.iqbiomedres.us Bacterial ribosomes are 70S in size, composed of 30S and 50S subunits, while eukaryotic ribosomes are larger at 80S, with 40S and 60S subunits. uobaghdad.edu.iq These structural distinctions, particularly within the 23S rRNA of the 50S subunit, create a specific binding pocket for macrolides that is absent in the corresponding eukaryotic rRNA. patsnap.com This ensures that the antibiotic preferentially inhibits bacterial protein synthesis, with minimal effect on the host's cells. uobaghdad.edu.iq However, it is noted that mitochondrial ribosomes in mammalian cells bear a closer resemblance to bacterial ribosomes, and at very high concentrations, some protein synthesis inhibitors can cause toxicity. uobaghdad.edu.iq
Downstream Cellular Effects in Susceptible Microorganisms
The inhibition of protein synthesis triggers a cascade of downstream effects within the bacterial cell. The most immediate consequence is the cessation of growth and replication, a bacteriostatic effect. youtube.com By halting the production of essential proteins, including enzymes and structural components, the bacterium is unable to perform vital functions such as metabolism, cell division, and repair. mdpi.com
A significant downstream effect, particularly in severe infections caused by pathogens like Staphylococcus aureus, is the inhibition of toxin production. nih.gov Many bacterial virulence factors, including exotoxins that cause significant tissue damage and systemic effects, are proteins. By stopping their synthesis, protein synthesis inhibitors like macrolides can reduce the severity of an infection beyond simply inhibiting bacterial growth. nih.gov This modulation of bacterial virulence is a crucial aspect of their therapeutic action in toxin-mediated diseases. nih.gov
Spectrum of Biological Activity
Activity against Gram-Positive Bacteria
The abstract of the 1979 study by Shimi et al. indicates that Staphcoccomycin is active against Staphylococcus aureus and Micrococcus. However, without the full research paper, specific details regarding the extent of this activity, such as MIC values which are critical for quantitative comparison and understanding the compound's potency, are not available.
Information from the primary abstract confirms activity against Staphylococcus aureus, a significant Gram-positive pathogen. The lack of specific MIC data prevents the creation of a detailed data table and a thorough analysis of its efficacy against various strains of this bacterium.
The abstract mentions activity against Micrococcus. Information regarding its efficacy against other relevant Gram-positive species such as Streptococcus pyogenes or Bacillus subtilis is not available in the accessible literature.
Efficacy against Staphylococcus aureus
Activity against Gram-Negative Bacteria (Selected Strains)
There is no available information from the primary source or subsequent studies citing it that details the activity of this compound against specific Gram-negative bacteria like Escherichia coli or Pseudomonas aeruginosa.
Microbial Resistance Mechanisms to Staphcoccomycin
Genetic Basis of Resistance (e.g., Plasmid-Mediated, Chromosomal Mutations)
The genetic determinants of antibiotic resistance can be located on either the bacterial chromosome or on mobile genetic elements such as plasmids and transposons. nih.govnih.govreactgroup.orgnih.govyoutube.comwikipedia.org The location of these resistance genes has significant implications for their stability and dissemination within and between bacterial populations.
Plasmid-Mediated Resistance: Plasmids are small, circular DNA molecules that can replicate independently of the chromosome and are readily transferred between bacteria through a process called conjugation. nih.govwikipedia.org Many of the key resistance genes for macrolides in Staphylococcus aureus, including the erm and msrA genes, are frequently found on plasmids. nih.govnih.gov This plasmid-mediated resistance is a major driver of the rapid spread of antibiotic resistance in clinical settings. nih.govwikipedia.org Plasmids can often carry multiple resistance genes, conferring resistance to several classes of antibiotics simultaneously, leading to the emergence of multidrug-resistant strains. wikipedia.org
Chromosomal Mutations: Resistance to Staphcoccomycin can also arise from spontaneous mutations within the bacterial chromosome. nih.govreactgroup.org As previously mentioned, mutations in the genes encoding ribosomal proteins L4 (rplD) and L22 (rplV) can alter the antibiotic's target site and confer resistance. nih.gov Unlike plasmid-mediated resistance, which involves the acquisition of new genetic material, resistance through chromosomal mutation is a result of alterations to the bacterium's own genes. nih.govreactgroup.org These mutations are passed on to subsequent generations through vertical gene transfer. reactgroup.org
| Genetic Basis | Description | Key Genetic Elements/Genes | Dissemination |
| Plasmid-Mediated | Resistance genes are carried on extrachromosomal DNA elements called plasmids. nih.govwikipedia.org | Plasmids carrying erm genes, msrA. nih.govnih.gov | Horizontal gene transfer (e.g., conjugation), leading to rapid spread. nih.govwikipedia.org |
| Chromosomal Mutations | Spontaneous changes in the nucleotide sequence of the bacterial chromosome. nih.govreactgroup.org | Mutations in rplD, rplV. nih.gov | Vertical gene transfer (inheritance by daughter cells). reactgroup.org |
Cross-Resistance Patterns with Other Macrolide Antibiotics
Cross-resistance, where resistance to one antibiotic confers resistance to other, often structurally related, antibiotics, is a common phenomenon with macrolides. mdpi.comvetfolio.com The mechanism of resistance plays a key role in determining the pattern of cross-resistance.
The MLSB phenotype, resulting from ribosomal methylation by Erm enzymes, typically confers broad cross-resistance to all macrolides (14-, 15-, and 16-membered rings), lincosamides (e.g., clindamycin), and streptogramin B antibiotics. mdpi.com Therefore, a Staphylococcus aureus strain exhibiting this phenotype would be expected to be resistant to this compound as well as other macrolides like erythromycin (B1671065) and azithromycin.
In contrast, resistance mediated by the MsrA efflux pump generally provides resistance to 14- and 15-membered macrolides but not to 16-membered macrolides like tylosin (B1662201) and, presumably, this compound. nih.gov However, some studies have noted that staphylococci can be resistant to erythromycin yet remain sensitive to tylosin tartrate, highlighting that cross-resistance is not always complete. vetfolio.com Furthermore, some derivatives of tylosin have shown effectiveness against macrolide-resistant Staphylococcus aureus, suggesting that modifications to the antibiotic structure can overcome certain resistance mechanisms. frontiersin.org
| Resistance Mechanism | Associated Genes | Expected Cross-Resistance Pattern for this compound |
| Ribosomal Methylation (MLSB) | erm genes | High-level cross-resistance to other macrolides, lincosamides, and streptogramin B. mdpi.com |
| Efflux Pump | msrA | Generally, no cross-resistance expected as 16-membered macrolides are poor substrates. nih.gov However, other multidrug efflux pumps could play a role. |
| Ribosomal Protein Mutations | rplD, rplV | Cross-resistance to other macrolides that bind to the same ribosomal region is likely. |
Structural Modifications and Structure Activity Relationships Sar
Identification of Key Structural Moieties for Activity
Structure-activity relationship (SAR) studies on macrolide antibiotics have identified several crucial structural features that are essential for their antibacterial action. google.com Staphcoccomycin, as a member of this family, is understood to share these key moieties for its biological function, which involves inhibiting protein synthesis by binding to the 50S subunit of the bacterial ribosome. ontosight.ai
The primary structural components critical for the activity of macrolides like this compound include:
The Macrolactone Ring: The large (typically 14-, 15-, or 16-membered) lactone ring serves as the foundational scaffold of the molecule. Its conformation is critical for proper orientation and binding within the ribosomal tunnel. ontosight.ai
The Desosamine Sugar: This amino sugar is a common feature in many macrolides and is known to be a critical contact point with the ribosome, extending deep into the ribosomal exit tunnel. The basic nitrogen atom on this sugar is often essential for activity.
Specific Functional Groups: Hydroxyl groups, ketone functionalities, and epoxides on the macrolactone ring can form key hydrogen bonds and other interactions with the ribosome, anchoring the antibiotic in its binding site. google.com
| Structural Moiety | General Function in Macrolides | Relevance to this compound |
|---|---|---|
| 16-Membered Macrolactone Ring | Provides the essential scaffold for positioning other functional groups and for overall binding affinity to the ribosome. ontosight.aigoogle.com | Forms the core structure of the molecule, essential for its antibiotic function. |
| Sugar Residues | Crucial for specific interactions with 23S rRNA, enhancing binding affinity and potency. Modifications can alter spectrum and resistance profiles. ontosight.ainih.gov | As a glycosylated macrolide, its sugar units are predicted to be critical for ribosomal binding. |
| Basic Amino Group (on sugar) | Forms key electrostatic interactions within the negatively charged ribosomal tunnel, often essential for potent activity. | The basic nature of this compound suggests the presence of an amino sugar critical for its mechanism. nih.gov |
| Ketone and Hydroxyl Groups | Participate in hydrogen bonding with ribosomal components, contributing to the stability of the drug-ribosome complex. google.com | These groups on the lactone ring are expected to be important for anchoring this compound to its target. |
Rational Design of this compound Derivatives and Analogues
The rational design of new antibiotic analogues aims to improve upon the properties of a parent molecule like this compound. This involves targeted modifications to enhance antibacterial potency, expand the spectrum of activity, improve pharmacological properties, or overcome existing resistance mechanisms.
While specific synthetic derivatives of this compound are not extensively documented in publicly available literature, the principles of macrolide modification provide a clear roadmap. Fully synthetic approaches to complex antibiotics have enabled deep-seated structural changes not possible through semi-synthesis, allowing for the creation of novel scaffolds. nih.govfrontiersin.org
Key synthetic strategies applicable to creating this compound analogues include:
Modification of the Macrolactone Scaffold: Altering the ring size or conformation, or introducing different substituents (e.g., fluoro, methyl groups) can fundamentally change the binding mode and efficacy. For instance, the synthesis of iboxamycin (B13906954), a lincosamide antibiotic, involved creating a rigid oxepanoproline scaffold that conferred exceptional potency against resistant strains. nih.gov
Glycosylation Engineering (Glycodiversification): The sugar moieties are prime targets for modification. Synthetically attaching novel or modified sugars can enhance ribosomal binding or evade resistance mechanisms that target the native sugars. nih.gov
Functional Group Interconversion: The targeted modification of hydroxyl, ketone, or aldehyde groups on the macrolactone ring can fine-tune binding interactions. For example, reducing a ketone to a hydroxyl group or vice versa can alter the hydrogen-bonding pattern with the ribosomal target.
| Type of Synthetic Modification | General Impact on Macrolide Activity | Potential Application to this compound |
|---|---|---|
| Alteration of C-3 Hydroxyl Group | Cladinose sugar attachment at C-3 is common in 14-membered macrolides. In 16-membered rings, this position is often a hydroxyl or ketone, and its modification can impact ketolide activity. | Could be a target for creating ketolide-type analogues of this compound with improved activity against certain resistant bacteria. |
| Modification of Sugar Moieties | Can significantly affect potency and spectrum of activity. Removing or altering sugars can also impact resistance profiles. nih.gov | Creating analogues with different sugar units could enhance potency or restore activity against resistant strains. |
| Scaffold Re-engineering | Complete synthesis allows for novel ring structures, potentially leading to new binding modes that overcome established resistance. nih.gov | A fully synthetic approach could yield a novel scaffold based on this compound's core structure but with enhanced properties. |
| Side Chain Modification | Attaching different side chains, for example at the amino group of a sugar, can improve cell penetration or evade efflux pumps. nih.gov | Derivatization could improve the compound's ability to accumulate within bacterial cells. |
Semi-synthesis remains a powerful and efficient strategy for generating novel antibiotic analogues. This approach leverages the complex, stereochemically rich scaffold of the natural product, which is often difficult and costly to produce through total synthesis, and applies chemical modifications to create derivatives. The discovery and utilization of 6-aminopenicillanic acid (6-APA) to create a vast array of semi-synthetic penicillins is a landmark example of this approach's success. nih.gov
For this compound, a semi-synthetic program would involve:
Fermentation and Isolation: Large-scale fermentation of Streptomyces sp. AS-NG 16 to produce and isolate the this compound core. nih.gov
Chemical Derivatization: Key reactive sites on the isolated molecule, such as hydroxyl or amino groups, would be chemically modified. For example, acylation or alkylation of hydroxyl groups on the sugar or macrolactone ring can produce a library of new compounds. researchgate.net
Biological Screening: The resulting novel analogues would be screened for improved antibacterial activity, a broader spectrum, or efficacy against resistant pathogens.
This methodology has been successfully applied to many classes of natural products, including other macrolides, to generate clinically successful drugs. nih.gov
Synthetic Modifications and their Impact on Biological Activity
Strategies to Overcome Resistance through Structural Modifications
Bacterial resistance to macrolide antibiotics is a significant clinical challenge. The most common mechanisms include:
Target Site Modification: The methylation of an adenine (B156593) residue (A2058 in E. coli) in the 23S rRNA by Erm-type methyltransferases, which reduces the binding affinity of the antibiotic. google.com
Active Efflux: The pumping of the antibiotic out of the bacterial cell by efflux pumps such as those encoded by msr genes. nih.gov
Structural modifications are a primary strategy to combat this resistance. For this compound, this would involve designing derivatives that can circumvent these mechanisms. A key approach is to create "steric bulk" or alter the electronic properties of the molecule in a way that it can still bind effectively to the methylated ribosome. The development of ketolides, a subclass of macrolides, was an early success in this area. More recently, the synthetic antibiotic iboxamycin was shown to overcome resistance by binding to the methylated ribosome in a way that physically displaces the modified adenine nucleotide, restoring potent activity. nih.gov
| Resistance Mechanism | Structural Modification Strategy | Example from Related Antibiotics |
|---|---|---|
| Erm-mediated ribosomal methylation (Target modification) | Design analogues with modified scaffolds or side chains that can bind effectively to the altered target, for example, by inducing a conformational change in the ribosome. nih.gov | The rigid, synthetic scaffold of iboxamycin allows it to displace the methylated A2058 nucleotide, overcoming resistance. nih.gov |
| MsrA-mediated drug efflux (Efflux pumps) | Modify the structure to reduce its recognition by the efflux pump. This can involve altering polarity, size, or specific functional groups. nih.gov | Analogues of 2-aminobenzothiazole (B30445) were synthesized to find structures that were not substrates for efflux pumps in Gram-negative bacteria. nih.gov |
| Esterase-mediated drug inactivation | Modify the lactone ring to make it resistant to enzymatic hydrolysis. | Removing or sterically shielding the ester linkage could prevent inactivation. |
By applying these principles of rational design and chemical synthesis, it is conceivable that novel analogues of this compound could be developed to address the ongoing challenge of antibiotic resistance.
Analytical Methodologies in Research
Isolation and Purification Techniques for Research Applications
The initial step in studying Staphcoccomycin involves its isolation from the producing Staphylococcus aureus strain and subsequent purification to obtain a homogenous sample. Given that this compound is a bacteriocin (B1578144), the purification strategies employed are similar to those used for other proteinaceous antimicrobial compounds. nih.govnih.gov
A typical purification protocol for this compound and related bacteriocins involves a multi-step approach to separate the target molecule from a complex mixture of cellular components. nih.govnih.gov The process often begins after cell breakage to release the bacteriocin, which can then be subjected to differential centrifugation to separate it from larger cellular debris. nih.gov
Commonly employed techniques include:
Ammonium (B1175870) Sulfate (B86663) Precipitation: This method is frequently used for the initial concentration of proteins from a crude extract. nih.govnih.gov By adding ammonium sulfate to the cell-free supernatant, the solubility of proteins is decreased, leading to their precipitation. nih.gov The precipitated proteins, including this compound, can then be collected by centrifugation. dairy-journal.org
Solvent Extraction: Organic solvents can be utilized to selectively extract the bacteriocin from the culture supernatant. nih.govmasterorganicchemistry.com
Chromatography: Various chromatographic techniques are central to the purification of this compound, separating it from other molecules based on properties like size, charge, and hydrophobicity. nih.govnih.gov
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. nih.govnih.gov Since bacteriocins are often cationic, cation exchange chromatography is a common and effective purification step. plos.org
Gel Filtration (Size-Exclusion) Chromatography: This method separates molecules based on their size. nih.gov It is useful for removing proteins with significantly different molecular weights from this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that separates molecules based on their hydrophobicity. nih.govnih.gov It is often used as a final polishing step to achieve a high degree of purity. nih.gov
The following table summarizes the sequential procedures that can be applied for the purification of this compound:
| Step | Technique | Purpose |
| 1 | Cell Lysis & Centrifugation | Release of intracellular this compound and removal of cell debris. nih.gov |
| 2 | Ammonium Sulfate Precipitation | Concentration of the crude bacteriocin from the supernatant. nih.gov |
| 3 | Ion-Exchange Chromatography | Separation based on the net charge of the molecule. nih.govnih.gov |
| 4 | Gel Filtration Chromatography | Separation based on molecular size. nih.gov |
| 5 | Reversed-Phase HPLC | Final purification step to achieve high purity based on hydrophobicity. nih.gov |
Spectroscopic Techniques for Structural Elucidation of Research Samples
Once a purified sample of this compound is obtained, various spectroscopic techniques are employed to determine its molecular structure. These methods provide detailed information about the atomic composition, connectivity, and three-dimensional arrangement of the molecule.
General types of spectroscopic techniques used for the structural elucidation of bacteriocins like this compound include:
Mass Spectrometry (MS): This technique is fundamental for determining the precise molecular weight of the bacteriocin. acs.org Tandem mass spectrometry (MS/MS) can be used to obtain amino acid sequence information by fragmenting the peptide and analyzing the resulting smaller pieces. nih.gov Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another common method for determining the molecular mass of peptides. plos.orgualberta.ca
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the three-dimensional structure of proteins in solution. nih.govresearchgate.net Techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) provide information about through-bond and through-space atomic interactions, respectively, which are crucial for determining the protein's fold. hyphadiscovery.com For bacteriocins, NMR studies are often conducted in membrane-mimicking environments to understand their structure when interacting with target cell membranes. nih.govasm.org
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of proteins, such as the content of alpha-helices and beta-sheets. acs.orgnih.gov It can be used to study conformational changes in this compound under different conditions, for example, upon binding to a membrane. asm.org
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the molecule, providing complementary structural information. nih.gov
Chromatographic Methods for Quantification and Purity Assessment in Research
Chromatographic methods are not only vital for purification but also for the quantification and assessment of the purity of this compound in research samples.
High-Performance Liquid Chromatography (HPLC): HPLC is the predominant technique for both purity assessment and quantification. nih.govresearchgate.net
Purity Assessment: By separating the sample on an analytical HPLC column, the presence of any contaminants can be detected as additional peaks in the chromatogram. The purity of the this compound sample can be estimated by the relative area of its corresponding peak. asm.org
Quantification: The concentration of this compound in a sample can be determined by HPLC by comparing the peak area of the bacteriocin to a calibration curve generated with known concentrations of a purified standard. drawellanalytical.comnih.govmdpi.com A detector, such as a UV-Vis spectrophotometer, is used to measure the absorbance of the eluting compound. drawellanalytical.com
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry provides a highly sensitive and selective method for quantification. nih.govnih.gov The mass spectrometer can be set to specifically detect the molecular ion of this compound, which minimizes interference from other components in the sample matrix. nih.gov
The following table outlines the key aspects of chromatographic methods in this compound research:
| Method | Application | Principle |
| Analytical RP-HPLC | Purity Assessment & Quantification | Separates molecules based on hydrophobicity. Purity is determined by the presence of a single peak. Quantification is achieved by comparing peak area to a standard curve. asm.orgdrawellanalytical.com |
| LC-MS | Quantification | Combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry for accurate quantification. nih.govnih.gov |
Bioassays for In Vitro Activity Assessment
To evaluate the antimicrobial efficacy of this compound, various in vitro bioassays are conducted. These assays measure the ability of the purified bacteriocin to inhibit the growth of or kill susceptible microorganisms.
Commonly used bioassays for bacteriocins include:
Agar (B569324) Well Diffusion Assay: This is a widely used method to qualitatively assess antimicrobial activity. researchgate.netuomustansiriyah.edu.iq A lawn of a sensitive indicator bacterium is spread on an agar plate, and wells are made in the agar. The this compound solution is placed in the wells, and the plate is incubated. A clear zone of inhibition around the well indicates antimicrobial activity. nih.gov
Disk Diffusion Method: Similar to the well diffusion assay, this method involves placing a paper disk impregnated with the this compound solution onto an agar plate seeded with an indicator strain. researchgate.net The size of the resulting zone of inhibition is proportional to the antimicrobial activity.
Broth Dilution Method: This quantitative assay is used to determine the Minimum Inhibitory Concentration (MIC) of this compound. mdpi.comasm.org Serial dilutions of the bacteriocin are prepared in a liquid growth medium in a 96-well plate, and a standard inoculum of the indicator bacterium is added to each well. mdpi.com The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the indicator strain after incubation. mdpi.com
Turbidometric Assay: This method measures the growth of the indicator strain in the presence of the bacteriocin by monitoring the turbidity (optical density) of the culture over time. researchgate.net A reduction in the rate of increase in turbidity compared to a control indicates inhibition of bacterial growth.
The following table provides an overview of common bioassays and their applications:
| Bioassay Method | Principle | Information Obtained |
| Agar Well/Disk Diffusion | Diffusion of the antimicrobial agent through agar, inhibiting microbial growth. researchgate.netnih.gov | Qualitative assessment of antimicrobial activity (presence/absence of inhibition zone). nih.gov |
| Broth Dilution | Serial dilution of the antimicrobial agent in liquid media to determine the lowest concentration that inhibits microbial growth. mdpi.comasm.org | Quantitative determination of the Minimum Inhibitory Concentration (MIC). mdpi.com |
| Turbidometric Assay | Measurement of microbial growth by monitoring the optical density of the culture in the presence of the antimicrobial agent. researchgate.net | Quantitative assessment of the inhibition of microbial growth over time. |
| Membrane Permeabilization Assay | Use of fluorescent dyes to assess damage to the bacterial cell membrane caused by the bacteriocin. plos.orgmdpi.com | Insight into the mechanism of action of the bacteriocin. plos.org |
Indicator organisms frequently used in these assays include various Gram-positive bacteria, as this compound, like many bacteriocins from Gram-positive organisms, primarily targets this group of bacteria. nih.govnih.gov Micrococcus luteus is a commonly used sensitive indicator strain for many bacteriocin assays. nih.gov
Staphcoccomycin As a Research Tool
Application in Studying Bacterial Ribosome Function
The primary mechanism of action for macrolide antibiotics is their interaction with the bacterial ribosome, making them valuable probes for studying ribosomal structure and function. Staphcoccomycin, by its nature as a macrolide, is expected to bind to the 50S ribosomal subunit. ontosight.ai This interaction typically occurs within the polypeptide exit tunnel, leading to a blockage that prevents the elongation of the nascent polypeptide chain. ontosight.ai
While specific studies detailing the use of this compound to elucidate novel aspects of ribosome function are not widely available, its structural relationship to other well-studied macrolides suggests its potential in this area. Researchers utilize macrolides to investigate the dynamics of ribosomal conformational changes, the process of protein translation, and the specific nucleotides and ribosomal proteins that constitute the antibiotic binding site. The unique structural features of this compound, such as the absence of the mycarose (B1676882) sugar found in angolamycin (B73124), could be leveraged in comparative studies to understand the contribution of different moieties to ribosomal binding and inhibition. nih.govjst.go.jp
Use in Investigating Bacterial Protein Synthesis Pathways
The inhibition of protein synthesis is a critical mechanism for many antibiotics and a focal point of research to understand bacterial physiology and identify new drug targets. Protein synthesis inhibitors are instrumental in dissecting the complex, multi-step process of mRNA translation, which includes initiation, elongation, and termination. libretexts.org
This compound's role as a protein synthesis inhibitor positions it as a useful tool for such investigations. ontosight.ai By arresting protein synthesis, researchers can study the immediate downstream effects on various cellular processes, helping to unravel the intricate network of bacterial metabolic and regulatory pathways. For instance, the use of protein synthesis inhibitors allows for the study of mRNA decay rates, the regulation of stress responses, and the interplay between protein synthesis and other essential cellular functions like DNA replication and cell division. Although specific research employing this compound for these purposes is limited, its classification as a macrolide protein synthesis inhibitor provides a basis for its potential application in these research domains.
Utility in Developing Novel Antimicrobial Resistance Modulators
The rise of antimicrobial resistance (AMR) is a significant global health threat, prompting research into novel therapeutic strategies. who.int One such strategy is the development of antimicrobial resistance modulators, which are compounds that can restore the efficacy of existing antibiotics against resistant bacteria. These modulators can act through various mechanisms, such as inhibiting efflux pumps or enzymes that inactivate antibiotics.
While there is no direct evidence of this compound being used to develop resistance modulators, its structural features could be of interest in this field. As a natural product, it could serve as a scaffold for the synthesis of new derivatives with potential modulatory activity. The study of how bacteria might develop resistance to this compound could also provide insights into novel resistance mechanisms, which is crucial information for designing effective modulators. The general study of macrolides and their interactions with resistance mechanisms, such as efflux pumps and ribosomal alterations, is an active area of research where this compound could theoretically be used as a reference compound.
Future Research Directions
Exploration of Undiscovered Biosynthetic Pathways for Analogues
The generation of novel Staphcoccomycin analogues is a promising strategy to improve its efficacy and overcome resistance. This research is centered on the manipulation of its biosynthetic machinery, particularly the polyketide synthase (PKS) gene clusters responsible for assembling the macrolide core.
Future research will likely focus on combinatorial biosynthesis, a technique that involves modifying the genetic blueprint of the producing Streptomyces strain. By altering or replacing specific domains within the PKS modules, researchers can engineer the production of new this compound variants with altered structures. google.com For instance, the acyltransferase (AT) domains can be swapped to incorporate different extender units into the polyketide chain, leading to novel macrolactone rings. google.com
Another key area is the modification of deoxysugar moieties attached to the macrolide core. These sugars are critical for the antibiotic's activity and target binding. Genetic manipulation can be used to attach different sugar molecules, such as D-desosamine or D-mycaminose, which could enhance the compound's pharmacological properties or help it evade bacterial resistance mechanisms. google.com The exploration of gene clusters from various Streptomyces species may uncover novel enzymes capable of producing unique secondary metabolites and antibiotic variations. nih.gov
Table 1: Potential Biosynthetic Modifications for this compound Analogue Generation
| Modification Strategy | Target Enzyme/Gene | Desired Outcome | Reference |
|---|---|---|---|
| Macrolactone Ring Alteration | Polyketide Synthase (PKS) | Generation of novel core structures with potentially improved activity. | google.com |
| Extender Unit Variation | Acyltransferase (AT) Domain Swapping | Incorporation of non-natural building blocks into the macrolide backbone. | google.com |
| Glycosylation Engineering | Glycosyltransferases, Sugar Biosynthesis Genes | Attachment of different or modified sugar moieties to evade resistance. | google.com |
| Post-PKS Modification | Hydroxylases, Methyltransferases | Creation of derivatives with altered solubility and pharmacokinetic profiles. | google.com |
Advanced Structural Biology Studies of this compound-Target Interactions
A precise understanding of how this compound binds to its target, the bacterial ribosome, is crucial for rational drug design. While its general mechanism is inferred from other macrolides, high-resolution structural data for this compound itself is a critical future goal. ontosight.ai
Advanced techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography are essential for this purpose. uni-hamburg.denih.gov These methods can reveal the three-dimensional structure of the this compound-ribosome complex at an atomic level. Such studies would elucidate the specific amino acid and nucleotide residues within the ribosomal tunnel that interact with the antibiotic. This information is invaluable for designing new analogues that bind more tightly or can overcome resistance-conferring mutations in the target site. uni-hamburg.denih.gov
Structural biology also plays a pivotal role in understanding how resistance mechanisms, such as enzymatic modification of the ribosomal target, prevent the antibiotic from binding. uni-hamburg.de By comparing the structures of the ribosome in its susceptible and resistant forms, both with and without the antibiotic bound, researchers can gain detailed insights into the molecular basis of resistance. mskcc.orghelsinki.fi This knowledge can guide the development of derivatives that are unaffected by these resistance mechanisms.
Development of Strategies to Counter Emerging Resistance
Bacterial resistance to macrolides is a significant clinical challenge. For staphylococci, common resistance mechanisms include target modification, active efflux of the drug, and enzymatic inactivation. nih.govmdpi.com Future research must focus on innovative strategies to circumvent these mechanisms.
One major resistance mechanism involves enzymes that modify the antibiotic's binding site on the ribosome, which can lead to broad resistance against macrolides. mdpi.com Another common strategy used by bacteria is the active removal of the antibiotic from the cell via efflux pumps. nih.govfrontiersin.org
Strategies to combat this resistance are multifaceted:
Combination Therapy: A promising approach involves pairing this compound with an adjuvant compound. frontiersin.org This could include an efflux pump inhibitor, which would block the bacteria's ability to expel the antibiotic, thereby restoring its intracellular concentration and efficacy. frontiersin.org
Anti-Biofilm Agents: Many chronic infections involve bacteria growing in biofilms, which provide inherent protection against antibiotics. nih.gov Developing therapies that combine this compound with molecules that can disperse or inhibit biofilm formation could treat persistent infections more effectively. nih.gov
Phage Therapy: The use of bacteriophages, viruses that infect bacteria, in combination with antibiotics is an emerging area. frontiersin.org Phages can place evolutionary pressure on bacteria, sometimes forcing them to lose antibiotic resistance as a trade-off for avoiding phage infection. frontiersin.org
Inhibition of Bacterial Evolution: Research into compounds that decrease the rate of bacterial mutation could slow the development of de novo resistance, making this compound effective for longer periods. frontiersin.org
Table 2: Mechanisms of Resistance and Potential Counter-Strategies
| Resistance Mechanism | Description | Potential Counter-Strategy | Reference |
|---|---|---|---|
| Target Site Modification | Enzymatic (e.g., Erm methyltransferase) alteration of the 23S rRNA, preventing antibiotic binding. | Design of analogues that bind to the modified target; Combination with anti-virulence agents. | mdpi.comnih.gov |
| Active Efflux Pumps | Proteins that actively transport the antibiotic out of the bacterial cell. | Combination therapy with efflux pump inhibitors. | nih.govfrontiersin.org |
| Enzymatic Inactivation | Bacterial enzymes that chemically modify and inactivate the antibiotic. | Development of derivatives resistant to enzymatic modification. | nih.govyoutube.com |
| Biofilm Formation | Bacteria encase themselves in a protective matrix, limiting antibiotic penetration and efficacy. | Combination therapy with biofilm-dispersing or -inhibiting agents. | nih.gov |
Potential for New Applications in Research (e.g., Probes for Cellular Processes)
Beyond its therapeutic potential, this compound could be developed into a powerful tool for basic research. By attaching a fluorescent molecule to the antibiotic, it can be converted into a fluorescent probe to visualize cellular processes in real-time. nih.gov
A fluorescently-tagged this compound could be used to:
Study Ribosome Dynamics: Track the localization and movement of ribosomes within live bacterial cells under various conditions.
Visualize Drug Distribution: Monitor the uptake, accumulation, and distribution of the antibiotic within individual bacteria, providing insights into transport and efflux mechanisms. nih.gov
Investigate Protein Synthesis: As the antibiotic binds to the site of protein synthesis, a probe could be used to study the dynamics of translation.
High-Throughput Screening: A fluorescent probe could be used in screening assays to rapidly identify new compounds that, for example, block this compound binding or inhibit efflux pumps.
The design of such probes requires careful chemical modification to ensure that the fluorescent tag does not interfere with the antibiotic's ability to bind to its ribosomal target. news-medical.net The development of probes that are sensitive to their environment, for example, by changing their fluorescence in different cellular compartments, could provide even more detailed information about cellular processes. news-medical.netsioc-journal.cn Such tools would be invaluable for fundamental studies in bacterial cell biology and for accelerating drug discovery. idea-bio.comnih.gov
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Angolamycin (B73124) |
| D-desosamine |
| D-mycaminose |
Q & A
Q. How to investigate this compound’s heteroresistance mechanisms in clinical isolates?
- Methodological Answer : Perform population analysis profiling (PAP) to isolate resistant subpopulations. Combine single-cell RNA sequencing and proteomics to characterize metabolic adaptations. Use flow cytometry to assess efflux pump activity (e.g., Nile red assay) .
Key Methodological Considerations
- Data Contradictions : Systematically review confounding variables (e.g., inoculum effect, serum protein binding) using PRISMA guidelines for meta-analyses .
- Ethical Compliance : Obtain IRB approval for human-derived samples and adhere to ARRIVE guidelines for animal studies .
- Reproducibility : Pre-specify protocols (e.g., SOPs for MIC assays) and share raw data via repositories like Figshare or Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
